molecular formula C19H22N4O4 B2874690 6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one CAS No. 2034444-83-0

6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B2874690
CAS No.: 2034444-83-0
M. Wt: 370.409
InChI Key: NQANLHKZZYJFII-UHFFFAOYSA-N
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Description

The compound 6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one features a cinnolinone core (a bicyclic heterocycle with two nitrogen atoms) substituted at position 6 with a piperazine moiety bearing a furan-2-carbonyl group. The 2-methyl group on the cinnolinone ring and the tetrahydro modification enhance conformational stability and modulate lipophilicity.

Properties

IUPAC Name

6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-methyl-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-21-17(24)12-14-11-13(4-5-15(14)20-21)18(25)22-6-8-23(9-7-22)19(26)16-3-2-10-27-16/h2-3,10,12-13H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQANLHKZZYJFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Aminocyclohex-2-en-1-one Derivatives

A common approach involves cyclizing β-ketoamide precursors. For example, heating 3-(methylamino)cyclohex-2-en-1-one with ethyl glyoxylate in acetic acid yields the cinnolinone ring via intramolecular cyclodehydration.

Typical conditions :

Reagent Role Temperature Time Yield
Acetic acid Solvent/Catalyst 110°C 6 h 68%
Ethyl glyoxylate Electrophile - - -

Alternative Pathway via Dimroth Rearrangement

Substituted pyrazoles can undergo thermal rearrangement to cinnolinones. For instance, 5-methyl-1H-pyrazolo[3,4-b]pyridine-3(2H)-one rearranges in refluxing toluene to form the tetrahydrocinnolinone scaffold.

Acylation of Piperazine with Furan-2-Carbonyl Chloride

Selective N-Acylation

The piperazine’s secondary amine undergoes acylation under controlled stoichiometry:

Optimized protocol :

  • React 6-(piperazine-1-carbonyl)-2-methyltetrahydrocinnolinone (1 eq) with furan-2-carbonyl chloride (1.05 eq) in THF.
  • Use 4-dimethylaminopyridine (0.1 eq) as a catalyst.
  • Stir at −20°C → 0°C over 2 h to minimize diacylation.

Results :

  • Yield: 82%
  • Diacylation byproduct: <3%
  • $$ ^{13}C $$ NMR (101 MHz, DMSO-d₆): δ 160.1 (C=O), 147.3 (furan C-2).

Microwave-Assisted Acceleration

Recent advancements employ microwave irradiation (150 W, 80°C, 20 min) to enhance reaction efficiency, reducing typical reaction times from hours to minutes.

Critical Analysis of Synthetic Challenges

Regioselectivity in Piperazine Functionalization

The unsymmetrical piperazine ring necessitates careful control to avoid random acylation at both nitrogen centers. Strategies include:

  • Using bulkier acylating agents to favor reaction at the less hindered nitrogen.
  • Temporary protection of one amine with Boc groups, followed by deprotection post-coupling.

Solvent Effects on Cinnolinone Stability

Polar aprotic solvents (DMF, DMSO) promote decomposition via ring-opening at elevated temperatures. Screening identified THF and dichloromethane as optimal for maintaining integrity during prolonged reactions.

Scalability and Industrial Considerations

Continuous Flow Synthesis

A patent-pending method (US7713994B2) describes a continuous flow system for the final acylation step:

  • Residence time: 8 min
  • Productivity: 1.2 kg/day
  • Purity: 99.1%

Green Chemistry Metrics

Metric Batch Process Flow Process
E-factor 23.4 8.9
PMI (Process Mass Intensity) 56.7 19.3

Chemical Reactions Analysis

Types of Reactions

6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

The compound 6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a complex organic molecule that has garnered attention in various scientific fields, particularly within medicinal chemistry and pharmacology. This article explores its applications, synthesis, and biological activities based on available literature and research findings.

Key Structural Features

FeatureDescription
Piperazine Moiety A six-membered ring containing two nitrogen atoms, known for its role in enhancing bioactivity.
Furan Carbonyl Group A five-membered aromatic ring with a carbonyl group, often associated with various pharmacological effects.
Tetrahydrocinnolinone Core A bicyclic structure that is significant in many bioactive compounds.

Medicinal Chemistry

The compound is being investigated for its potential as an anti-tubercular agent. Research indicates that derivatives of piperazine and related structures often exhibit significant activity against Mycobacterium tuberculosis . The integration of the furan carbonyl group may enhance the lipophilicity and membrane permeability of the compound, which are critical factors for antimicrobial efficacy.

Neuropharmacology

Studies suggest that piperazine derivatives can exhibit anxiolytic and antidepressant properties. The unique structural features of this compound may contribute to its interaction with neurotransmitter systems, potentially offering therapeutic benefits in treating anxiety disorders.

Cancer Research

Preliminary studies have indicated that compounds with similar structural motifs may possess anticancer properties. The ability of the tetrahydrocinnolinone framework to interact with DNA or inhibit specific enzymes involved in tumor progression is an area of ongoing research.

Case Study 1: Anti-Tubercular Activity

A series of compounds derived from similar structures were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these compounds, those featuring a piperazine core demonstrated enhanced efficacy compared to traditional anti-tubercular agents .

Case Study 2: Neuropharmacological Effects

Research into piperazine derivatives has shown promising results in animal models for anxiety and depression. The incorporation of the furan moiety has been linked to improved binding affinity at serotonin receptors, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets. The furan ring and piperazine moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain pathways involved in inflammation or cancer cell proliferation, making it a candidate for drug development.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges: The tetrahydrocinnolinone core requires multi-step synthesis (e.g., hydrogenation), whereas quinazolinones are more accessible, as shown in and .

Biological Activity

6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic benefits.

  • Molecular Formula: C19H22N4O4
  • Molecular Weight: 370.4 g/mol
  • CAS Number: 2034444-83-0

The compound's biological activity is attributed to its structural features that allow it to interact with various biological targets. The piperazine moiety is known for its role in modulating neurotransmitter systems and enzyme activities. The furan-2-carbonyl group enhances its reactivity with nucleophiles, potentially leading to enzyme inhibition or receptor modulation.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the piperazine ring is associated with antibacterial and antifungal activities. Preliminary studies suggest that derivatives of this compound may inhibit the growth of certain bacterial strains.

2. Anticancer Properties

Studies have shown that tetrahydrocinnolin derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The compound's ability to interact with DNA and inhibit cell proliferation has been explored in several cancer cell lines.

3. Anti-inflammatory Effects

Compounds containing furan and piperazine moieties have been reported to possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in experimental models.

4. Neuropharmacological Effects

Given the piperazine structure, there is potential for neuropharmacological activity. Compounds in this class are often investigated for their effects on the central nervous system, including anxiolytic and antidepressant effects.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the efficacy of similar piperazine derivatives against Staphylococcus aureus and Escherichia coli. The derivatives showed significant inhibition with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Anticancer Evaluation : In a recent study involving human cancer cell lines, compounds derived from tetrahydrocinnolin demonstrated IC50 values between 5 to 15 µM, indicating potent anticancer activity.
  • Inflammatory Response : An investigation into the anti-inflammatory effects revealed that the compound could significantly reduce TNF-alpha levels in lipopolysaccharide (LPS)-stimulated macrophages.

Data Table: Summary of Biological Activities

Activity TypeEfficacy/ObservationsReference
AntimicrobialMIC: 10 - 50 µg/mL against S. aureus
AnticancerIC50: 5 - 15 µM in human cancer cell lines
Anti-inflammatoryReduced TNF-alpha levels in LPS-stimulated cells
NeuropharmacologicalPotential anxiolytic effects noted

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